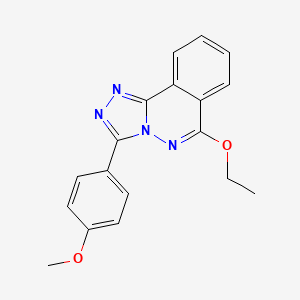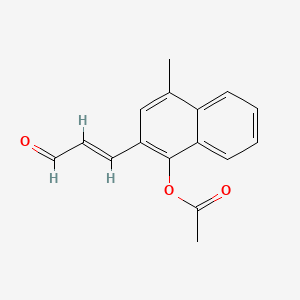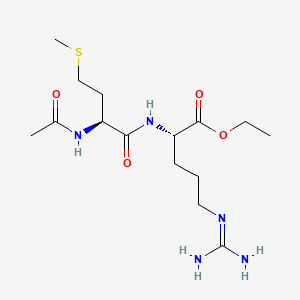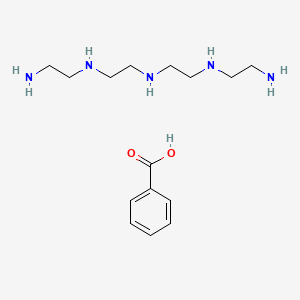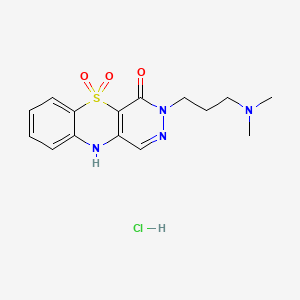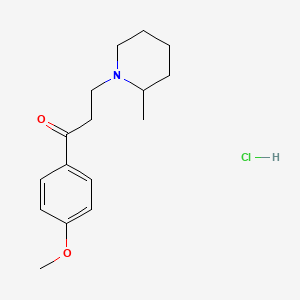
4'-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride is a chemical compound with a complex structure that includes a methoxy group, a methylpiperidine ring, and a propiophenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride typically involves multiple steps. One common method starts with the preparation of 4’-methoxypropiophenone, which can be synthesized by reacting 4-methoxybenzaldehyde with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting 4’-methoxypropiophenone is then subjected to a series of reactions to introduce the 3-methylpiperidino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the propiophenone backbone can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4’-methoxybenzoic acid, while reduction of the carbonyl group can produce 4’-methoxy-3-(3-methylpiperidino)propanol.
Wissenschaftliche Forschungsanwendungen
4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological effects and therapeutic applications is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Methoxypropiophenone: A simpler analog without the piperidino group.
3-(3-Methylpiperidino)propiophenone: Lacks the methoxy group.
4’-Methoxy-3-(4-methylpiperidino)propiophenone: Similar structure with a different substitution on the piperidino ring.
Uniqueness
4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride is unique due to the presence of both the methoxy group and the 3-methylpiperidino group, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler analogs.
Eigenschaften
CAS-Nummer |
93148-54-0 |
|---|---|
Molekularformel |
C16H24ClNO2 |
Molekulargewicht |
297.82 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3-(2-methylpiperidin-1-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-5-3-4-11-17(13)12-10-16(18)14-6-8-15(19-2)9-7-14;/h6-9,13H,3-5,10-12H2,1-2H3;1H |
InChI-Schlüssel |
YVPZRFFOXGGSCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1CCC(=O)C2=CC=C(C=C2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


